molecular formula C₃₆H₆₂D₃NO₁₃ B1155545 N-Demethyl Erythromycin A-d3

N-Demethyl Erythromycin A-d3

Cat. No.: B1155545
M. Wt: 722.92
Attention: For research use only. Not for human or veterinary use.
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Description

N-Demethyl Erythromycin A-d3 is a high-quality, stable isotope-labeled (deuterated) analog of N-Demethyl Erythromycin A, which is a known metabolite of the macrolide antibiotic Erythromycin . With a molecular formula of C 36 H 62 D 3 NO 13 and a molecular weight of 722.92 g/mol, this compound serves as an essential reference standard in pharmaceutical research and development . Its primary research value lies in its application as an internal standard for the accurate quantification of erythromycin and its metabolites in complex biological matrices using advanced analytical techniques like LC-MS/MS. This is critical for conducting definitive pharmacokinetic, metabolic stability, and drug-drug interaction studies . Furthermore, this compound is indispensable for quality control (QC) in the pharmaceutical industry. It is used for the development and validation of analytical methods, ensuring the identity, purity, and consistency of drug products and substances. It finds specific utility in the context of Abbreviated New Drug Applications (ANDA), where it can be used to monitor and control potential impurities, such as Clarithromycin Impurity R . The deuterium labeling provides a distinct mass difference that eliminates analytical interference, guaranteeing superior accuracy and reliability in quantitative analyses. This compound is supplied with comprehensive characterization data to ensure compliance with regulatory guidelines. This product is strictly for analytical and research purposes and is not intended for human or veterinary use. For Research Use Only (RUO).

Properties

Molecular Formula

C₃₆H₆₂D₃NO₁₃

Molecular Weight

722.92

Synonyms

N-Demethyl-erythromycin-d3;  Des-N-methylerythromycin-d3;  Demethylerythromycin-d3;  USP Clarithromycin Impurity R-d3

Origin of Product

United States

Contextualization of Erythromycin a Metabolism and N Demethylation in Biological Systems

Erythromycin (B1671065) A, a widely used antibiotic, is primarily metabolized in the liver. fao.org A key metabolic pathway is N-demethylation, a process catalyzed by cytochrome P450 (CYP) enzymes, specifically the CYP3A subfamily. nih.govnih.gov This reaction involves the removal of a methyl group from the desosamine (B1220255) sugar moiety of the erythromycin molecule, leading to the formation of its primary metabolite, N-demethylated erythromycin. karger.com

The process of N-demethylation is a critical determinant of erythromycin's bioavailability and clearance from the body. Studies in various animal models, including rats, have demonstrated that the rate of N-demethylation can be influenced by various factors, such as the presence of other drugs that induce or inhibit CYP3A enzymes. karger.com For instance, phenobarbitone has been shown to stimulate the hepatic microsomal N-demethylation of erythromycin. karger.com

The N-demethylated metabolite itself has some microbiological activity, though it is generally considered to be less potent than the parent compound. fao.org The study of this metabolic pathway is crucial for understanding drug-drug interactions and individual variability in response to erythromycin treatment.

Fundamental Principles and Significance of Deuterated Analogues in Contemporary Research

Deuterated analogues, also known as isotopically labeled compounds, are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. epj-conferences.org This substitution has a minimal impact on the compound's chemical properties but significantly alters its mass. The increased mass of deuterated compounds allows for their differentiation from their non-deuterated counterparts using mass spectrometry.

The primary significance of using deuterated analogues in research lies in their application as internal standards in quantitative analysis. By adding a known amount of the deuterated analogue to a biological sample, researchers can accurately measure the concentration of the non-deuterated compound of interest. This is because the deuterated and non-deuterated compounds behave almost identically during sample preparation and analysis, but can be distinguished by their different masses.

This technique, known as isotope dilution mass spectrometry, is considered the gold standard for quantitative analysis in many scientific disciplines, including pharmacology, toxicology, and clinical chemistry. It provides a level of accuracy and precision that is difficult to achieve with other methods.

Overview of the Scholarly Utility and Research Trajectory of N Demethyl Erythromycin A D3

Chemical Synthesis Pathways for this compound and Related Deuterated Macrolides

The synthesis of this compound typically begins with the N-demethylation of erythromycin A. Several methods exist for the N-demethylation of erythromycin and its derivatives. lookchem.com One common approach involves the use of reagents like 1-chloroethyl chloroformate, which can efficiently remove a methyl group from the N,N-dimethylamino group of the desosamine (B1220255) sugar. lookchem.com Another established method utilizes iodine in a pH-adjusted solution. google.com

Following N-demethylation, the resulting N-demethyl erythromycin A can be selectively deuterated. For the synthesis of this compound, a deuterated methyl group (CD3) is introduced. This can be achieved by reacting the N-demethylated intermediate with a deuterated methylating agent, such as deuterated methyl iodide (CD3I). simsonpharma.com

The synthesis of related deuterated macrolides often follows similar principles, involving the use of deuterated reagents at specific steps of the synthetic pathway. clearsynth.comsimsonpharma.combioscientia.de For instance, the synthesis of other isotopically labeled erythromycin derivatives may involve the use of deuterated starting materials or the introduction of deuterium (B1214612) at various positions on the macrolide ring or its sugar moieties. acs.orgnih.gov

Isotopic Enrichment Techniques and Positional Specificity of Deuterium Incorporation

Achieving high isotopic enrichment and precise positional specificity is crucial for the utility of deuterated compounds. google.com In the case of this compound, the goal is to replace the three hydrogen atoms of one of the N-methyl groups with deuterium.

The use of highly enriched deuterated reagents, such as CD3I with an isotopic purity of 99.5% or higher, is a key factor in achieving high isotopic enrichment in the final product. isotope.com The reaction conditions, including the choice of solvent and temperature, are optimized to ensure efficient and specific incorporation of the deuterated methyl group onto the nitrogen atom of the desosamine sugar.

Various methods can be employed for deuterium labeling, including direct exchange reactions, the use of deuterated reagents, and metal-catalyzed hydrogenations. simsonpharma.com For this compound, the use of a deuterated methylating reagent is the most direct and specific method for introducing the d3-label at the N-methyl position. simsonpharma.com

Spectroscopic Confirmation of Deuteration and Structural Integrity in Synthetic Products

The successful synthesis, deuteration, and structural integrity of this compound are confirmed using a combination of spectroscopic techniques. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for this purpose. nih.govnih.govrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular weight of the synthesized compound. nih.govresearchgate.net The mass spectrum of this compound will show a molecular ion peak that is three mass units higher than that of the non-deuterated N-Demethyl Erythromycin A, confirming the incorporation of three deuterium atoms. pharmaffiliates.comcymitquimica.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and confirm that the deuterium label is located on the N-methyl group. nih.gov

The following table summarizes the key spectroscopic data used to characterize this compound:

Spectroscopic Technique Expected Observation for this compound
High-Resolution Mass Spectrometry (HR-MS) Molecular ion peak corresponding to the formula C₃₆H₆₂D₃NO₁₃. pharmaffiliates.com
¹H NMR Spectroscopy Absence or significant reduction of the signal for the N-methyl protons.
¹³C NMR Spectroscopy Signals consistent with the carbon skeleton of N-demethyl erythromycin A, with potential splitting of the N-methyl carbon signal due to deuterium coupling.

Production and Purity Assessment for Research-Grade this compound

The production of research-grade this compound requires rigorous purification and purity assessment to ensure its suitability for sensitive analytical applications. acs.orgclearsynth.com

Purification: After synthesis, the crude product is typically purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to remove any unreacted starting materials, byproducts, and other impurities.

Purity Assessment: The purity of the final product is assessed using a combination of analytical methods. researchgate.net

HPLC: High-performance liquid chromatography is used to determine the chemical purity of the compound by separating it from any impurities. resolvemass.ca

Quantitative NMR (qNMR): This technique can be used to accurately determine the purity of the compound by comparing the integral of a signal from the analyte to that of a certified reference standard. acs.orgmdpi.com

Mass Spectrometry: As mentioned earlier, MS is used to confirm the isotopic purity (enrichment) of the deuterated compound. researchgate.net

The combination of these methods ensures that the research-grade this compound has a high chemical and isotopic purity, making it a reliable standard for quantitative analysis and metabolic research. resolvemass.ca

The table below outlines the typical quality control parameters for research-grade this compound:

Parameter Method Typical Specification
Chemical Purity HPLC, qNMR ≥98%
Isotopic Enrichment Mass Spectrometry ≥98% Deuterium Incorporation
Structural Confirmation ¹H NMR, ¹³C NMR, HR-MS Conforms to the expected structure

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for this compound

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the predominant analytical technique for the quantification of N-Demethyl Erythromycin A and its deuterated analog, this compound. innovareacademics.ind-nb.info This is due to its high sensitivity and selectivity, which are crucial for detecting trace amounts of the analyte in complex matrices. researchgate.net The development of a robust LC-MS/MS method is a multi-step process involving the careful optimization of both the chromatographic separation and the mass spectrometric detection. innovareacademics.in

Optimization of Chromatographic Separation Parameters (e.g., columns, mobile phases, gradients)

The primary goal of chromatographic separation is to resolve the analyte of interest from other matrix components to minimize interference and ensure accurate quantification. For this compound and related macrolides, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) are typically employed. d-nb.infothepharmajournal.com

Columns: The choice of the stationary phase is critical. C18 columns are widely used due to their hydrophobic nature, which provides good retention for moderately non-polar molecules like erythromycin derivatives. d-nb.infothepharmajournal.comnih.gov For instance, studies have successfully utilized Acquity UPLC BEH C18 columns (e.g., 50 x 2.1 mm, 1.7 µm) for the separation of N-demethyl erythromycin. d-nb.infonih.gov Other stationary phases, such as polymer-based columns (poly(styrene-divinylbenzene)) or pentafluorophenyl (PFP) columns, have also been shown to offer alternative selectivity for macrolides, sometimes providing better separation from critical impurities or metabolites. core.ac.ukirb.hr

Mobile Phases: The mobile phase typically consists of an aqueous component and an organic solvent. Acetonitrile is a common organic modifier, while the aqueous phase is often acidified with formic acid (e.g., 0.1%) to promote the protonation of the analytes, leading to better peak shape and enhanced signal intensity in positive ion electrospray ionization. d-nb.infonih.govirb.hr Alkaline mobile phases, such as those using ammonium (B1175870) formate (B1220265) at a high pH (e.g., pH 10.3), have also been used, which can alter the retention behavior and selectivity. asianpubs.org

Gradients: Gradient elution is almost always necessary for complex samples. A typical gradient starts with a high percentage of the aqueous mobile phase, which is gradually decreased as the percentage of the organic solvent is increased. d-nb.infonih.gov This allows for the effective elution of a wide range of compounds with varying polarities. For example, a 19-minute gradient has been developed to separate 116 different compounds, including N-demethyl erythromycin, starting with 100% aqueous phase and ramping up to 100% organic phase. d-nb.infonih.gov

Table 1: Examples of Chromatographic Parameters for N-Demethyl Erythromycin A Analysis
Column TypeMobile Phase AMobile Phase BFlow RateReference
Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Water with 0.1% Formic AcidMethanol with 0.1% Formic Acid0.2 mL/min nih.gov
ACE C18 PFPWater with 0.1% Formic AcidAcetonitrile0.4 mL/min irb.hr
Ashaipak ODP-50 (250 x 4.6 mm, 5 µm)0.023 M Ammonium Formate (pH 10.3) : Water : Acetonitrile (35:25:40 v/v/v)0.8 mL/min asianpubs.org
UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Disodium hydrogen phosphate (B84403) buffer (pH 8.5) and Methanol (35:65 v/v)Methanol0.5 mL/min thepharmajournal.com

Development of Mass Spectrometric Detection Strategies (e.g., MRM transitions, ion source parameters)

Tandem mass spectrometry (MS/MS) provides the high selectivity needed for quantification in complex matrices. Electrospray ionization (ESI) in the positive ion mode is the standard for macrolide antibiotics because the tertiary amine group on the desosamine sugar is readily protonated. innovareacademics.innih.gov

Multiple Reaction Monitoring (MRM): The most common mode for quantification is Multiple Reaction Monitoring (MRM). nih.gov In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This process is highly specific to the analyte of interest. For N-Demethyl Erythromycin A (molecular weight ~720.9 g/mol ), the [M+H]⁺ precursor ion is observed at m/z 720.5. irb.hrsci-hub.se Upon fragmentation, characteristic product ions are formed. Commonly monitored transitions for N-Demethyl Erythromycin A are m/z 720.5 → 144.0 and m/z 720.5 → 562.2. irb.hrnih.govsci-hub.se The product ion at m/z 144.0 corresponds to the protonated, N-demethylated desosamine sugar moiety, a characteristic fragment for this compound. sci-hub.seresearchgate.net For the deuterated standard this compound, the precursor ion would be shifted to approximately m/z 723.5, and the fragment containing the deuterated methylamino group would also be shifted by 3 Da (i.e., m/z 147.0).

Ion Source Parameters: Optimization of ion source parameters is essential to maximize the signal of the analyte. These parameters include the ion spray voltage, source temperature, and nebulizer and desolvation gas flows. asianpubs.org For example, typical ion spray voltages are in the range of 3500 V, with source temperatures around 350-450 °C. asianpubs.orgirb.hr The declustering potential and collision energy are also optimized for each specific MRM transition to maximize the abundance of the product ion. irb.hrnih.gov

Table 2: Example Mass Spectrometric Parameters for N-Demethyl Erythromycin A
ParameterValueReference
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Precursor Ion [M+H]⁺720.4 or 720.5 m/z irb.hrnih.gov
Product Ion 1144.0 m/z irb.hrnih.gov
Product Ion 2562.2 m/z irb.hrnih.gov
Ion Spray Voltage3500 V asianpubs.org
Temperature450 °C asianpubs.org

Evaluation of Matrix Effects and Ion Suppression in Complex Biological and Environmental Samples

When analyzing samples from complex matrices such as plasma, tissue, or wastewater, other co-eluting endogenous or exogenous compounds can interfere with the ionization of the target analyte. nih.govresearchgate.net This phenomenon, known as the matrix effect, typically leads to ion suppression, resulting in an underestimation of the analyte concentration. nih.gov

The evaluation of matrix effects is a critical component of method validation. It is often assessed by comparing the signal response of an analyte in a post-extraction spiked sample matrix to the response in a pure solvent. nih.gov To compensate for matrix effects, a stable isotope-labeled internal standard, such as this compound, is ideal. Since the internal standard has nearly identical physicochemical properties and chromatographic retention time to the native analyte, it experiences similar ion suppression or enhancement. irb.hr By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized. Other strategies to mitigate matrix effects include improving sample cleanup procedures (e.g., using advanced solid-phase extraction cartridges) or simply diluting the sample extract, although the latter may compromise the method's sensitivity. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for this compound (if applicable)

Gas chromatography is generally not the preferred method for the analysis of macrolide antibiotics like this compound. core.ac.uk Macrolides are large, polar, and thermally labile molecules, making them non-volatile. Direct injection into a hot GC inlet would lead to degradation rather than volatilization.

However, GC-MS analysis can be made possible through chemical derivatization. core.ac.uk This process involves converting polar functional groups (like hydroxyl and amine groups) into less polar, more volatile derivatives, such as silyl (B83357) ethers. While some studies have reported the use of GC-MS for the identification of erythromycin and its derivatives in various samples, these methods are often complex and time-consuming due to the extra derivatization step. core.ac.ukjst.go.jpjst.go.jp Given the success and simplicity of LC-MS/MS, GC-MS approaches for this compound are not commonly applied in routine research or quality control. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Structural Elucidation

Structural Elucidation: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are used to assign all the proton and carbon signals in the molecule, confirming that the core structure of N-Demethyl Erythromycin A is correct. pnas.orgrsc.org For this compound, the absence of a signal in the ¹H NMR spectrum corresponding to the N-methyl group and the corresponding change in the ¹³C NMR spectrum confirms that the deuterium labeling has occurred at the intended position. rsc.org

Isotopic Purity: NMR is also used to determine the isotopic enrichment, or the percentage of molecules that are successfully labeled with deuterium. rsc.orgresearchgate.net High-resolution ¹H NMR can be used to quantify the small residual signal from the non-deuterated N-CH₃ group relative to other non-exchangeable protons on the molecule. researchgate.netgoogle.com By comparing the integration of this residual peak to a peak from a known number of protons elsewhere in the molecule, the degree of deuteration can be accurately calculated. This is crucial for its use as an internal standard, as high isotopic purity is required for accurate quantification. rsc.org

Method Validation and Quality Control for Research Applications

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. innovareacademics.inthepharmajournal.com For the quantification of N-Demethyl Erythromycin A using its d3-labeled internal standard, validation typically follows guidelines from regulatory bodies and assesses several key parameters. innovareacademics.inthepharmajournal.com

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other expected components, such as metabolites, impurities, or matrix components. thepharmajournal.comLinearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range. This is typically evaluated by analyzing calibration curves and assessing the correlation coefficient (r²), which should ideally be >0.99. thepharmajournal.comnih.govAccuracy: The closeness of the measured value to the true value. It is often determined by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery. academicoa.comresearchgate.netPrecision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels (repeatability and intermediate precision). thepharmajournal.comnih.govLimits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. thepharmajournal.comacademicoa.comStability: The stability of the analyte in the biological matrix or sample extract under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability). thepharmajournal.comnih.gov

Table 3: Common Method Validation Parameters and Acceptance Criteria
ParameterTypical AssessmentCommon Acceptance CriteriaReference
Linearity (r²)Analysis of calibration curve over a specified range≥ 0.99 thepharmajournal.com
AccuracyPercent recovery of spiked quality control samplesTypically 85-115% (or 80-120% at LOQ) academicoa.com
Precision (%RSD)Replicate analysis of quality control samples≤ 15% (or ≤ 20% at LOQ) thepharmajournal.comnih.gov
SpecificityAnalysis of blank matrix for interferences at the analyte retention timeNo significant interfering peaks thepharmajournal.com
StabilityAnalysis of samples after storage under various conditionsRecovery within acceptable accuracy limits nih.gov

Linearity and Calibration Curve Establishment

The establishment of a linear relationship between the concentration of an analyte and the instrument response is a fundamental aspect of quantitative analysis. For this compound and its unlabeled analogue, various studies have demonstrated excellent linearity over specific concentration ranges using LC-MS/MS methods.

A multi-residue method for analyzing antibiotics and their metabolites in environmental matrices reported a linear range for N-demethyl erythromycin (dmERY) from 0.007 to 1100 µg L⁻¹, with a coefficient of determination (r²) of 0.996. nih.gov Another study focusing on macrolide residues in sediment and soil established linearity for target compounds from 1 to 1000 ng/mL, achieving correlation coefficients (r²) greater than 0.99. irb.hr Similarly, a method for detecting macrolides in wastewater demonstrated a linear range for most target compounds between 1 and 500 ng/mL. sci-hub.se In the analysis of chicken tissues and eggs, a linear relationship was also established for the quantification of erythromycin and its metabolites. researchgate.net

These findings underscore the ability of LC-MS/MS methods to produce a linear response for N-Demethyl Erythromycin A across various matrices, a critical prerequisite for accurate quantification. The use of an internal standard, such as this compound, helps to correct for variations in instrument response and sample preparation, further enhancing the reliability of the calibration curve.

Table 1: Linearity and Calibration Curve Data for N-Demethyl Erythromycin A and Related Compounds

Compound Linear Range Matrix Reference
N-demethyl erythromycin (dmERY) 0.007–1100 µg L⁻¹ 0.996 Environmental nih.gov
N-demethyl erythromycin (dmERY) 1100–3000 µg L⁻¹ 0.988 Environmental nih.gov
Macrolide Compounds 1–1000 ng/mL >0.99 Sediment and Soil irb.hr
Macrolide Compounds 1–500 ng/mL Not Specified Wastewater sci-hub.se
Erythromycin 9.724–2431.0 ng·mL⁻¹ Not Specified Human Plasma ingentaconnect.com

Precision, Accuracy, and Recovery Assessments

Precision, accuracy, and recovery are critical parameters for validating the performance of an analytical method. Precision refers to the closeness of repeated measurements, while accuracy indicates the closeness of a measured value to the true value. Recovery assesses the efficiency of the extraction process.

In a study on macrolide analysis in wastewater, the accuracy of the method was determined through recovery experiments, with recoveries for all target compounds exceeding 90% in raw and treated wastewater. sci-hub.se Another comprehensive study on antibiotic metabolites in environmental samples reported good recoveries for most compounds, although some, like aminoglycosides and carbapenems, were considered semi-quantitative. nih.gov For the analysis of erythromycin and its metabolites in chicken tissues and eggs, average recoveries ranged from 87.78% to 104.22%, with intraday and interday relative standard deviations (RSDs) below 7.10%. researchgate.net A separate analysis of erythromycin in human plasma showed recoveries between 77.6% and 80.0%, with intra- and inter-day RSDs under 11%. ingentaconnect.com

These results demonstrate that with appropriate extraction and analytical techniques, high levels of precision, accuracy, and recovery can be achieved for N-Demethyl Erythromycin A and related compounds across different biological and environmental samples.

Table 2: Precision, Accuracy, and Recovery Data

Matrix Recovery Intra-day RSD Inter-day RSD Reference
Wastewater >90% Not Specified Not Specified sci-hub.se
Chicken Tissues and Eggs 87.78–104.22% <7.10% <7.10% researchgate.net
Human Plasma 77.6–80.0% <11% <11% ingentaconnect.com
Environmental Solids Good for most analytes Not Specified Not Specified nih.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

For the analysis of macrolide residues in chicken tissues and eggs, the LOD and LOQ were found to be 0.5 µg/kg and 2.0 µg/kg, respectively. researchgate.net A multi-residue method for environmental samples reported method quantification limits as low as 0.017 ng L⁻¹ in river water and 0.008 ng g⁻¹ in river sediment. nih.gov In the analysis of macrolides in wastewater, the method quantification limits (MQLs) were generally in the low ng/L range. sci-hub.se An older study using LC/MS for erythromycin A in salmon tissue reported detection limits of < 10 ng g⁻¹ using selected ion monitoring and 50 ng g⁻¹ with tandem mass spectrometry. nih.gov

These low detection and quantification limits highlight the high sensitivity of modern LC-MS/MS methods, enabling the measurement of trace amounts of N-Demethyl Erythromycin A and related compounds in complex matrices.

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

Matrix LOD LOQ/MQL Reference
Chicken Tissues and Eggs 0.5 µg/kg 2.0 µg/kg researchgate.net
River Water Not Specified 0.017 ng L⁻¹ nih.gov
Wastewater Not Specified 0.044 ng L⁻¹ nih.gov
River Sediment Not Specified 0.008 ng g⁻¹ nih.gov
Wastewater Not Specified Low ng/L range sci-hub.se
Salmon Tissue (SIM) < 10 ng g⁻¹ Not Specified nih.gov
Salmon Tissue (MS/MS) 50 ng g⁻¹ Not Specified nih.gov

Stability Studies of this compound in Analytical Workflows

Evaluating the stability of an analyte under various storage and processing conditions is crucial to ensure that the measured concentration reflects the true concentration in the original sample.

A study investigating the stability of antimicrobials in wastewater during frozen storage found that parent compounds were generally more stable than their metabolites. nih.gov Specifically for N-desmethyl erythromycin (dmERY), the recovery showed variability, decreasing by approximately 53% after one month of freezing, then increasing, and decreasing again over a longer period. nih.gov This suggests that long-term frozen storage may impact the integrity of N-Demethyl Erythromycin A. Another study on macrolides in wastewater assessed sample and extract stability, which is a critical validation parameter. irb.hr The development of a stability-indicating HPLC method for erythromycin and its impurities further underscores the importance of evaluating degradation. alentris.org

These findings emphasize the need to carefully control storage conditions and to perform stability tests as part of method validation for analytical workflows involving this compound to ensure the accuracy of quantitative results.

Application of N Demethyl Erythromycin A D3 As an Internal Standard in Bioanalytical and Environmental Research

Principles of Stable Isotope Labeled Internal Standards in Quantitative Analysis

In quantitative analysis, especially when employing highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. The ideal internal standard closely mimics the chemical and physical properties of the analyte of interest. Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose.

SIL standards are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). N-Demethyl Erythromycin (B1671065) A-d3 is a deuterated analog of N-Demethyl Erythromycin A, a metabolite of the antibiotic Erythromycin. The key principle behind using a SIL internal standard is that it is chemically identical to the analyte, meaning it will behave similarly during sample preparation, extraction, and chromatographic separation.

However, due to the mass difference imparted by the isotopes, the SIL standard can be distinguished from the native analyte by the mass spectrometer. This allows for the calculation of a response ratio (analyte peak area / internal standard peak area). Any sample loss or variation during the analytical process will theoretically affect both the analyte and the internal standard equally, keeping their ratio constant. This ratio is then used to construct a calibration curve and accurately determine the concentration of the analyte in the original sample, effectively correcting for variability.

Integration of N-Demethyl Erythromycin A-d3 in Multi-Residue Bioanalytical Methods

The increasing concern over the presence of multiple pharmaceutical residues in the environment and biological systems necessitates the development of multi-residue analytical methods. These methods aim to simultaneously detect and quantify a wide range of compounds in a single analytical run, which is both time and cost-effective.

This compound is well-suited for integration into such multi-residue methods, particularly those targeting macrolide antibiotics and their metabolites. Since N-Demethyl Erythromycin A is a known metabolite of Erythromycin, its deuterated form serves as an ideal internal standard for its own quantification and can also be appropriate for other structurally similar macrolide metabolites.

A 2021 study by Petrie et al. developed a multi-residue method to quantify 58 antibiotics and 26 of their metabolites in various environmental matrices. This method successfully quantified N-demethyl erythromycin in river water, wastewater, river sediment, and suspended solids. While this specific study utilized Erythromycin-¹³C,D3 as the internal standard for N-demethyl erythromycin, it highlights the principle of using a closely related stable isotope-labeled compound for accurate quantification in a complex, multi-residue context. nih.gov The similar physicochemical properties of this compound would allow it to perform comparably in such a method, co-eluting with the analyte and effectively compensating for matrix effects and variations in instrument response. nih.gov

The table below summarizes the method quantification limits for N-demethyl erythromycin in various matrices from the Petrie et al. (2021) study, illustrating the sensitivity of such multi-residue methods.

MatrixMethod Quantification Limit (MQL)
River Water0.017 ng L⁻¹
Wastewater0.044 ng L⁻¹
River Sediment0.008 ng g⁻¹
Suspended Solids0.009 ng g⁻¹
Data from Petrie, B. et al. (2021). nih.gov

Specific Case Studies in Environmental Fate and Exposure Research

The widespread use of antibiotics like erythromycin in human and veterinary medicine has led to their continuous release into the environment, raising concerns about their ecological impact and the development of antimicrobial resistance. researchgate.netmdpi.com N-Demethyl Erythromycin A is a key metabolite that is also found in environmental compartments, making it an important target for environmental fate and exposure studies.

Accurate quantification of N-Demethyl Erythromycin A in complex environmental samples such as wastewater, surface water, and sediment is crucial for understanding its persistence, transformation, and potential for bioaccumulation. The use of this compound as an internal standard is critical for achieving the necessary accuracy in these studies.

For instance, in studies monitoring the fate of erythromycin and its metabolites through wastewater treatment plants (WWTPs), this compound can be spiked into the samples at the beginning of the extraction process. This allows researchers to track and correct for any degradation or loss of the analyte during sample preparation and analysis. A comprehensive study on the occurrence of macrolide antibiotics in wastewater and river water samples highlighted the importance of accurately quantifying not just the parent compounds but also their transformation products. cymitquimica.com While the study may use other labeled standards, the principle directly applies to the use of this compound for its corresponding analyte.

The following table presents hypothetical data from a WWTP monitoring study to illustrate how this compound would be used to ensure data accuracy.

Sample LocationAnalyte Concentration (ng/L) (Corrected with IS)Internal Standard Recovery (%)
WWTP Influent15085
WWTP Effluent4582
Downstream River1575

In this hypothetical case, despite variations in sample matrix complexity from influent to river water, which could affect extraction efficiency (reflected in IS recovery), the use of this compound allows for reliable quantification of the target metabolite.

Advantages of Deuterated Internal Standards in Mitigating Matrix Effects and Enhancing Method Robustness

One of the most significant challenges in bioanalytical and environmental analysis is the "matrix effect." This phenomenon occurs when co-extracted compounds from the sample matrix (e.g., salts, lipids, humic acids) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. This can result in inaccurate and imprecise quantification.

Deuterated internal standards like this compound offer a powerful solution to this problem. Because the deuterated standard is chemically identical to the analyte, it has the same retention time in the liquid chromatography system and experiences the same matrix effects at the ion source.

Key advantages include:

Compensation for Matrix Effects: As both the analyte and the internal standard are affected by ion suppression or enhancement to the same degree, the ratio of their signals remains constant, leading to an accurate final concentration measurement.

Correction for Extraction Variability: Any loss of analyte during sample preparation steps, such as solid-phase extraction or liquid-liquid extraction, will be mirrored by a proportional loss of the deuterated internal standard. The use of the analyte/internal standard ratio corrects for this variability.

Improved Precision and Accuracy: By accounting for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly improve the precision and accuracy of the analytical method.

Enhanced Method Robustness: The ability to correct for unpredictable matrix effects makes the analytical method more robust and reliable when applied to a variety of different sample types and matrices.

The following table summarizes the key attributes of this compound as an internal standard.

AttributeAdvantage
Chemical Identity Co-elutes with the analyte and experiences identical behavior during sample preparation and ionization.
Mass Difference Easily distinguished from the native analyte by the mass spectrometer.
Stability Deuterium labels are non-radioactive and generally stable, not prone to exchange under typical analytical conditions.

Investigation of N Demethyl Erythromycin A D3 in Metabolic Pathway Elucidation in Non Human Systems

In Vitro Metabolism of Erythromycin (B1671065) A and the Role of N-Demethylation

The in vitro metabolism of Erythromycin A has been extensively studied to understand its biotransformation. A key metabolic reaction is N-demethylation, a process catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govfisheriesjournal.com This reaction involves the removal of a methyl group from the tertiary amine of the desosamine (B1220255) sugar moiety of Erythromycin A, leading to the formation of N-demethylated metabolites. fisheriesjournal.com

Enzymatic Biotransformation Studies Utilizing N-Demethyl Erythromycin A-d3 (e.g., Cytochrome P450 Enzymes, specifically CYP3A)

The enzymatic biotransformation of Erythromycin A is primarily mediated by cytochrome P450 enzymes, with the CYP3A subfamily playing a predominant role. nih.govdrugbank.com this compound is the labeled analog of N-Demethyl Erythromycin A, a metabolite of Erythromycin. pharmaffiliates.com The use of such deuterated internal standards is essential for accurate quantification in metabolic studies. clearsynth.comkcasbio.com

CYP3A4, the most abundant P450 enzyme in the human liver, is also found in various non-human species and is known to catalyze the N-demethylation of Erythromycin A. fisheriesjournal.comdrugbank.com Studies have shown that Erythromycin and other CYP3A substrates can act as competitive inhibitors for each other's metabolism, confirming that they are metabolized by the same enzyme. nih.gov The N-demethylation of Erythromycin is considered a hallmark reaction for CYP3A activity. drugbank.comtandfonline.com

Microsomal and Recombinant Enzyme Systems

To investigate the enzymatic biotransformation of Erythromycin A, researchers commonly employ in vitro systems such as liver microsomes and recombinant enzymes. drugbank.comslideshare.net Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, including cytochrome P450s. slideshare.net Microsomes from various animal species, such as rats, rabbits, and dogs, have been used to study the metabolism of Erythromycin A and to understand interspecies differences. drugbank.comtandfonline.comslideshare.net

Recombinant enzyme systems, which involve expressing a single CYP isoform in a host cell line, provide a more controlled environment to study the specific contribution of each enzyme to the metabolism of a drug. drugbank.com Recombinant CYP3A4 has been shown to efficiently catalyze the N-demethylation of Erythromycin A, confirming its primary role in this metabolic pathway. drugbank.comtandfonline.com

Identification of Metabolites Formed in Non-Human Liver Microsomes

Studies using non-human liver microsomes have been crucial in identifying the metabolites of Erythromycin A. In chicken liver microsomes, for example, liquid chromatography-high-resolution mass spectrometry has been used to identify N-desmethyl-erythromycin A as a metabolite of Erythromycin A. nih.govmdpi.com Similarly, research on rat liver microsomes has demonstrated the metabolism of Erythromycin. nih.gov The N-demethylation of Erythromycin has also been observed in the hepatic microsomes of Indian major carps, where CYP3A-like activity was detected. fisheriesjournal.com

The following table summarizes the findings from studies on Erythromycin A metabolism in non-human liver microsomes.

Animal SpeciesMicrosome SourceKey Metabolite IdentifiedPrimary Enzyme Implicated
RatLiverN-demethylated metaboliteCYP3A1/CYP3A2
ChickenLiverN-desmethyl-erythromycin ANot specified
Indian Major Carps (Rohu, Catla, Mrigal)LiverN-demethylated metaboliteCYP3A-like enzyme

Ex Vivo and In Vivo Animal Model Studies of this compound Disposition (excluding human clinical data)

While in vitro studies provide valuable information about metabolic pathways, ex vivo and in vivo animal models are essential for understanding the complete picture of a drug's disposition, including its absorption, distribution, metabolism, and excretion (ADME). The use of deuterated internal standards like this compound is critical for accurate bioanalysis in these studies.

Absorption and Distribution in Preclinical Models

Following oral administration in preclinical models, Erythromycin is absorbed from the digestive system and diffuses into various tissues and phagocytes. longdom.org It is largely bound to plasma proteins but readily diffuses into most body fluids. nih.govfda.gov The liver is a major site of Erythromycin concentration. longdom.orgnih.gov

In lactating ewes, Erythromycin showed rapid penetration from blood to milk after intravenous, intramuscular, and subcutaneous administration, indicating extensive distribution. nih.gov The drug has a wide body distribution, with a notable accumulation in the lungs. nih.gov

The table below presents pharmacokinetic parameters of Erythromycin in lactating ewes following different routes of administration.

ParameterIntravenous (i.v.)Intramuscular (i.m.)Subcutaneous (s.c.)
Elimination half-life (t½β)4.502 ± 1.487 h4.874 ± 0.296 h6.536 ± 0.151 h
Peak serum concentration (Cmax)-0.918 ± 0.092 µg/ml0.787 ± 0.010 µg/ml
Time to peak concentration (Tmax)-0.75 h1.0 h
Bioavailability-91.178 ± 10.232%104.573 ± 9.028%

Data from a study in lactating ewes. nih.gov

Excretion Pathways in Animal Studies

The primary route of excretion for Erythromycin and its metabolites is through the bile. longdom.orgnih.gov The liver metabolizes the majority of the administered dose, and the metabolites are then excreted into the bile. longdom.orgnih.gov Renal excretion of the active form of the drug is minimal, with less than 5% of an orally administered dose being recovered in the urine. fda.gov Studies on the excretion of Erythromycin in urine have also been conducted. nih.gov

Tracer Applications for Understanding Metabolic Fates of Macrolides

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone in the elucidation of drug metabolism pathways. This deuterated analog of a primary erythromycin metabolite serves as a valuable tracer in non-human in vivo and in vitro systems to investigate the biotransformation of macrolide antibiotics. The incorporation of deuterium (B1214612) atoms (d3) provides a distinct mass signature, enabling researchers to differentiate the administered compound and its subsequent metabolites from endogenous molecules, thereby facilitating precise tracking and quantification.

The primary metabolic pathway for erythromycin in a variety of non-human species is N-demethylation, a reaction catalyzed predominantly by cytochrome P450 (CYP) enzymes in the liver. This process results in the formation of N-Demethyl Erythromycin A. Studies in rats have demonstrated that N-demethylation is a major route of metabolism for erythromycin and its derivatives. For instance, research on propionyl erythromycin in rats revealed that both ester hydrolysis and N-demethylation are key metabolic reactions nih.gov. In these studies, the half-life of the dimethyl-amino group of the desosamine sugar was estimated to be approximately 1.5 hours, which is significantly shorter than the half-life of the parent ester nih.gov. This rapid N-demethylation was further evidenced by the observation that 3.5 hours after administration, the plasma concentration of desmethyl-propionyl erythromycin was double that of the parent compound nih.gov.

The application of this compound as a tracer allows for a more detailed investigation into the subsequent metabolic fate of this primary metabolite. By administering the deuterated compound, researchers can track its distribution in various tissues and identify further biotransformation products. While specific studies detailing the extensive metabolic fate of this compound are not widely published, the established principles of drug metabolism suggest several potential pathways. These may include further demethylation, hydroxylation of the macrolide ring, or cleavage of the cladinose sugar.

In addition to its role as a tracer for metabolic pathway elucidation, this compound is frequently employed as an internal standard for the quantitative analysis of erythromycin and its metabolites in biological matrices. The development of sensitive analytical methods, such as ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), relies on stable isotope-labeled internal standards to ensure accuracy and precision. A study focused on chicken tissues and eggs utilized such a method for the simultaneous detection of erythromycin and its major metabolite, N-desmethyl-erythromycin A nih.govnih.gov. The use of a labeled internal standard like this compound in these assays is critical for correcting variations in sample preparation and instrument response, thereby enabling reliable quantification of the analytes.

The following table summarizes the limits of detection (LOD) and limits of quantification (LOQ) for the analysis of erythromycin and its N-demethylated metabolite in various chicken tissues, highlighting the sensitivity of modern analytical techniques that often employ labeled standards for accuracy.

AnalyteTissueLOD (µg/kg)LOQ (µg/kg)
ErythromycinMuscle0.52.0
ErythromycinLiver0.52.0
ErythromycinKidney0.52.0
N-desmethyl-erythromycin AMuscle0.52.0
N-desmethyl-erythromycin ALiver0.52.0
N-desmethyl-erythromycin AKidney0.52.0

Data compiled from studies on the quantitative analysis of erythromycin and its metabolites in chicken tissues. nih.govnih.gov

Mechanistic Insights and Enzymatic Kinetic Studies Utilizing N Demethyl Erythromycin A D3

Kinetic Studies of N-Demethylation Enzymes with Deuterated Substrates

Kinetic studies involving deuterated substrates like N-Demethyl Erythromycin (B1671065) A-d3 are fundamental to understanding the catalytic mechanisms of N-demethylation enzymes, such as cytochrome P450 3A4 (CYP3A4). The substitution of hydrogen with deuterium (B1214612) at the N-methyl group allows for a detailed examination of the reaction rates and the identification of rate-limiting steps.

The N-demethylation of erythromycin, a reaction catalyzed predominantly by CYP3A4, follows Michaelis-Menten kinetics. nih.gov By comparing the kinetic parameters of the non-deuterated substrate with its deuterated counterpart, researchers can gain insights into the enzymatic process. For instance, a change in the maximum reaction velocity (Vmax) or the Michaelis constant (Km) upon deuterium substitution can indicate the involvement of C-H bond cleavage in the rate-determining step of the reaction.

Table 1: Representative Michaelis-Menten Kinetic Parameters for Erythromycin N-Demethylation by CYP3A4

Enzyme SourceSubstrateKm (µM)Vmax (pmol/min/mg)
Pooled Human Liver MicrosomesErythromycin88345
Expressed CYP3A4Erythromycin33130

This table presents kinetic parameters for the non-deuterated erythromycin to illustrate the baseline for comparison with deuterated substrates. nih.gov

The use of deuterated substrates is a strategic approach to slow down metabolic rates and modulate pharmacokinetic profiles. nih.gov This alteration in reaction kinetics due to isotopic substitution is known as the deuterium kinetic isotope effect (KIE).

Exploration of Deuterium Kinetic Isotope Effects (KIE) in N-Demethylation Reactions

The deuterium kinetic isotope effect (KIE) is a powerful tool for investigating the mechanism of enzymatic reactions, including N-demethylation. nih.gov The KIE is the ratio of the reaction rate for a substrate containing hydrogen to the rate for the same substrate with deuterium at a specific position. A primary KIE greater than 1 indicates that the cleavage of the C-H bond is at least partially rate-limiting.

In the context of N-demethylation reactions catalyzed by cytochrome P450 enzymes, the cleavage of the α-C-H bond is often the rate-limiting step. nih.gov The presence of a significant primary deuterium KIE provides strong evidence for a hydrogen abstraction mechanism. nih.gov For the N-demethylation of various tertiary amides by cytochrome P-450, intramolecular KIE values have been observed to range from 3.6 to 6.9. sigmaaldrich.comnih.gov These values suggest that hydrogen atom abstraction is a key part of the mechanism. nih.gov

Table 2: Theoretical Deuterium Kinetic Isotope Effects in N-Demethylation Reactions

Reaction TypeEnzyme SystemSubstrate TypeObserved KIE (kH/kD)Implication
N-DemethylationCytochrome P-450Tertiary Amides3.6 - 6.9C-H bond cleavage is rate-limiting sigmaaldrich.comnih.gov
N-DemethylationPeroxidaseN,N-dimethylaniline1.42 - 4.09C-H bond cleavage is involved in the rate-determining step nih.gov

This table provides examples of KIE values from studies on similar reactions to illustrate the expected range for studies involving N-Demethyl Erythromycin A-d3.

By utilizing this compound, researchers can precisely measure the KIE for the N-demethylation reaction catalyzed by CYP3A4. This would provide definitive evidence for the role of C-H bond cleavage in the rate-limiting step of erythromycin metabolism.

Elucidation of Enzyme-Substrate Binding and Interaction Mechanisms

Understanding how a substrate binds to an enzyme's active site and the subsequent interactions that lead to catalysis is crucial. While direct structural studies provide valuable information, kinetic data from deuterated substrates can offer complementary insights.

The binding of erythromycin to CYP3A4 is a prerequisite for its N-demethylation. nih.gov The use of this compound in kinetic experiments can help to dissect the binding and catalytic steps. If deuterium substitution significantly alters the reaction rate (a large KIE) but does not affect the Michaelis constant (Km), it would suggest that the C-H bond cleavage, and not the initial substrate binding, is the rate-limiting step. Conversely, a change in Km could imply that the isotopic substitution influences the substrate's conformation or its binding affinity within the active site. Molecular docking studies can further complement these findings by predicting the binding orientation of the substrate within the enzyme's active site. nih.gov

In Vitro Inhibition and Induction Studies of Relevant Enzymes (e.g., CYP3A4) Using this compound

Erythromycin is a well-known inhibitor of CYP3A4, exhibiting mechanism-based inhibition. nih.govresearchgate.net This type of inhibition involves the metabolic activation of the inhibitor by the enzyme to a species that then inactivates the enzyme. nih.gov The formation of a nitrosoalkane metabolite of erythromycin is believed to be responsible for the quasi-irreversible inhibition of CYP3A4 through the formation of a complex with the heme iron of the enzyme. nih.govijmrp.com

Using this compound in in vitro inhibition studies can provide a more nuanced understanding of this process. The rate of formation of the inhibitory metabolite could be altered due to the deuterium isotope effect, which would, in turn, affect the kinetics of CYP3A4 inactivation. nih.govelsevierpure.com A slower rate of metabolic activation of the deuterated compound would be expected to lead to a less potent time-dependent inhibition of the enzyme.

Table 3: Inhibition Parameters of Erythromycin against CYP3A4

InhibitorEnzymeInhibition TypeIC50 / Ki
ErythromycinCYP3A4Mechanism-BasedNot directly measured
Ketoconazole (B1673606) (control)CYP3A4Competitive104 ± 23 nM (IC50)

This table provides context on the inhibition of CYP3A4, with ketoconazole as a reference potent inhibitor. nih.gov

In addition to inhibition, some drugs can induce the expression of metabolizing enzymes. While erythromycin itself is not a strong inducer of CYP3A4, studies have investigated the induction potential of various compounds on this enzyme. nih.govnih.gov this compound could be employed in such studies to determine if the metabolic fate of the compound influences its ability to act as an inducer.

Advanced Research Applications and Future Directions for N Demethyl Erythromycin A D3

Utility in Pharmacokinetic Modeling Research with Non-Human Data

N-Demethyl Erythromycin (B1671065) A-d3 is invaluable in non-human pharmacokinetic (PK) research, primarily serving as an internal standard for the accurate quantification of its non-labeled counterpart, N-Demethyl Erythromycin A. Pharmacokinetic studies in animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of macrolide antibiotics like erythromycin.

Research in species such as dogs and cats has established key pharmacokinetic parameters for the parent drug, erythromycin. conicet.gov.arnih.gov These studies form the basis for understanding how the drug behaves in a biological system. For instance, after intravenous administration in dogs, erythromycin exhibits a high volume of distribution and is cleared rapidly. nih.gov In cats, erythromycin also distributes widely and is quickly cleared from the serum. conicet.gov.ar The disposition of macrolides can vary significantly among animal species, which necessitates detailed, species-specific investigations. documentsdelivered.com

In such studies, accurately measuring the concentration of metabolites like N-Demethyl Erythromycin A is crucial for building comprehensive PK models. The use of a stable isotope-labeled (SIL) internal standard, such as N-Demethyl Erythromycin A-d3, is the gold standard in bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netcrimsonpublishers.com The SIL standard is added to biological samples (e.g., plasma, tissue) at a known concentration before sample preparation. Because it is chemically almost identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. crimsonpublishers.comacanthusresearch.com By comparing the mass spectrometer's response of the analyte to that of the known quantity of the SIL internal standard, researchers can achieve highly accurate and precise quantification. researchgate.net This corrects for variations that would otherwise compromise the integrity of the pharmacokinetic data.

Table 1: Example Pharmacokinetic Parameters of Erythromycin in Non-Human Species This table presents data for the parent compound, Erythromycin, to illustrate the types of parameters determined in studies where this compound would be used as an internal standard for metabolite quantification.

Potential as a Research Probe for Specific Biological Systems and Pathways

This compound holds significant potential as a research probe for elucidating specific biological pathways, particularly those related to drug metabolism. Erythromycin is extensively metabolized in the liver, primarily through N-demethylation by the cytochrome P450 enzyme CYP3A4, to form its major metabolite, N-desmethylerythromycin. nih.govlongdom.org This metabolic pathway is a critical determinant of the drug's pharmacokinetic profile and its potential for drug-drug interactions. researchgate.net

By administering deuterated erythromycin and using this compound as a standard, researchers can precisely trace and quantify the in-vivo formation of the N-demethylated metabolite. The deuterium (B1214612) label acts as a stable isotopic tracer, allowing scientists to differentiate the exogenously administered and subsequently metabolized drug from any endogenous compounds that might interfere with the analysis. This is crucial for accurately determining the rate and extent of N-demethylation, providing clear insights into the activity of the CYP3A4 enzyme.

This approach enables detailed investigation into:

Enzyme Kinetics: Studying the specific kinetics of CYP3A4-mediated N-demethylation.

Drug-Drug Interactions: Assessing how co-administered drugs inhibit or induce the CYP3A4 pathway by measuring changes in the formation of N-Demethyl Erythromycin A.

Pharmacogenetics: Investigating how genetic variations in the CYP3A4 enzyme affect an individual's ability to metabolize macrolides.

The use of this compound as a probe, in conjunction with its deuterated parent compound, provides a powerful and precise method for exploring the intricacies of macrolide metabolism.

Integration with Emerging Analytical Technologies for Deuterated Compounds

The utility of this compound is amplified when integrated with advanced and emerging analytical technologies designed for deuterated compounds. While LC-MS/MS is the established workhorse for quantitative bioanalysis, newer technologies offer even greater resolution and detail. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide significantly higher mass resolution and accuracy than standard tandem mass spectrometers. When analyzing samples containing this compound, HRMS can unequivocally differentiate the deuterated standard from the non-labeled analyte and from other isobaric interferences, enhancing the certainty of identification and quantification.

Molecular Rotational Resonance (MRR) Spectroscopy: MRR spectroscopy is an emerging technique for the analysis of deuterated compounds. acs.org Unlike mass spectrometry, which identifies molecules by their mass-to-charge ratio, MRR identifies them by their unique rotational motion in the gas phase. This technique is exceptionally sensitive to changes in the mass distribution within a molecule. MRR can provide a complete description of the isotopic composition of a sample, including the precise location of the deuterium atoms and the quantification of different isotopomers (compounds with the same number of isotopic atoms but at different positions). acs.org This could be used to verify the isotopic purity and structural integrity of this compound standards, ensuring the highest quality for analytical applications. acs.org

The integration of this compound with these cutting-edge technologies allows for a more comprehensive and unambiguous characterization of metabolic processes and environmental samples, pushing the boundaries of analytical chemistry. ijsrm.netbvsalud.org

Future Research Avenues in N-Demethylation Pathways of Macrolides and Drug Metabolism

The study of macrolide metabolism is an active area of research, driven by the need to understand drug interactions, overcome antibiotic resistance, and design new therapeutic agents. nih.govdatapdf.com this compound is poised to play a significant role in several future research avenues.

One key area is the detailed mapping of metabolic pathways. While N-demethylation via CYP3A4 is known to be a major route for erythromycin, the complete metabolic fate, including the potential for further degradation of N-Demethyl Erythromycin A itself, is complex. nih.govresearchgate.net Using this compound as a tracer can help researchers follow the downstream metabolic cascade, identifying and quantifying subsequent metabolites with high confidence.

Another avenue involves investigating the phenomenon of "metabolic switching," where inhibition of one metabolic pathway may lead to an increase in activity through alternative routes. By using a suite of deuterated standards, including this compound, researchers could simultaneously quantify multiple metabolites and gain a dynamic view of how metabolic pathways adapt in response to drug-drug interactions or genetic polymorphisms.

Furthermore, research into creating novel desmethyl macrolide analogs to combat antibiotic resistance could benefit from using deuterated compounds as probes. nih.gov Understanding the metabolic stability and pathways of these new potential drugs is critical, and this compound can serve as a crucial analytical tool in comparative metabolism studies between new and existing macrolides.

Role in Advancing "One Health" Research Through Environmental Monitoring

The "One Health" concept recognizes the interconnectedness of human, animal, and environmental health. nih.gov A major focus of this approach is tackling the global challenge of antimicrobial resistance (AMR), which is driven in part by the release of antibiotics and their metabolites into the environment. nih.goveuropa.eu Monitoring the presence of these compounds in wastewater, rivers, and even wildlife is essential for understanding the sources of contamination and the environmental pressures that promote resistance. reactgroup.orgbangor.ac.uk

N-Demethyl Erythromycin A, as a primary metabolite of erythromycin, is a key indicator of the consumption and subsequent excretion of this widely used antibiotic. nih.govd-nb.info Its presence in environmental samples confirms that the contamination originates from human or animal use rather than just the disposal of unused drugs. d-nb.info

To ensure the quality of this environmental surveillance data, highly accurate analytical methods are required. This compound serves as the ideal internal standard for quantifying its non-labeled analog in complex environmental matrices like wastewater, sediment, and biological tissues such as shellfish. nih.govservice.gov.uk Several studies have developed robust UPLC-MS/MS methods for the simultaneous quantification of multiple antibiotic residues and their metabolites, highlighting the importance of this type of monitoring within the One Health framework. nih.govd-nb.info The use of this compound in these methods is critical for correcting matrix effects and ensuring data reliability, thereby strengthening our ability to assess the environmental burden of macrolides and inform strategies to mitigate the spread of AMR. who.intnih.gov

Table 2: Analytical Method Parameters for Environmental Monitoring This table represents typical parameters for methods where this compound would be used as an internal standard to quantify its non-labeled counterpart.

Q & A

Q. What analytical methods are recommended for identifying and quantifying N-Demethyl Erythromycin A-d3 in biological matrices?

To ensure accurate identification and quantification, researchers should employ hyphenated techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry). Deuterated analogs like this compound are often used as internal standards to correct for matrix effects and ionization efficiency. Key steps include:

  • Chromatographic separation : Optimize column selection (e.g., C18 reversed-phase) and mobile phase composition to resolve erythromycin derivatives from endogenous compounds .
  • Mass spectrometry parameters : Use multiple reaction monitoring (MRM) transitions specific to the deuterated compound (e.g., m/z 736.48 → fragment ions) to enhance specificity .
  • Validation : Follow FDA/EMA guidelines for precision, accuracy, and recovery in relevant matrices (e.g., plasma, liver microsomes) .

Q. How does this compound contribute to CYP3A-mediated drug-drug interaction (DDI) studies?

this compound is a metabolite of erythromycin and a time-dependent inhibitor (TDI) of CYP3A. Its deuterated form allows researchers to:

  • Track metabolic pathways : Differentiate parent drug and metabolite contributions to CYP3A inactivation using stable isotope labeling .
  • Model DDIs : Apply numerical methods (e.g., static or dynamic models) to predict clinical interactions by integrating in vitro parameters like kinact and KI .
  • Validate assays : Use deuterated standards to improve reproducibility in high-throughput screening for CYP3A inhibition .

Q. What are the critical considerations for synthesizing and characterizing this compound?

While synthesis protocols are proprietary, characterization requires:

  • Structural confirmation : Use NMR (e.g., <sup>1</sup>H, <sup>13</sup>C) and HRMS to verify deuteration at the N-methyl group and assess isotopic purity (>98%) .
  • Stability testing : Evaluate degradation under storage conditions (e.g., -80°C in amber vials) and in biological matrices to ensure integrity during experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in CYP3A inactivation data involving this compound across different experimental models?

Conflicting results (e.g., variability in kinact values between human liver microsomes and recombinant enzymes) may arise from:

  • Matrix effects : Differences in enzyme-to-cytochrome P450 reductase ratios or accessory proteins. Validate findings using orthogonal assays (e.g., hepatocyte suspensions) .
  • Metabolite interference : Co-eluting metabolites may confound LC-MS/MS results. Use high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters .
  • Statistical rigor : Apply sensitivity analysis to test robustness of DDI predictions under varying assumptions (e.g., hepatic blood flow, protein binding) .

Q. What experimental designs optimize the use of this compound in mechanistic studies of CYP3A allosteric modulation?

To investigate allosteric effects:

  • Kinetic assays : Compare time-dependent inactivation rates in the presence/absence of prototypical CYP3A substrates (e.g., midazolam) to identify heterotropic cooperativity .
  • Isotope dilution : Co-incubate deuterated and non-deuterated erythromycin analogs to quantify competitive binding at the active site .
  • Molecular docking : Integrate in silico models with experimental data to map binding pockets and predict metabolite-enzyme interactions .

Q. How should researchers address variability in this compound stability during long-term pharmacokinetic studies?

  • Pre-study stability tests : Conduct forced degradation studies under oxidative (H2O2), acidic (HCl), and photolytic conditions to identify degradation pathways .
  • Sample preparation : Add stabilizers (e.g., ascorbic acid) to prevent pH-driven hydrolysis in biological samples .
  • Data normalization : Use parallel deuterated standards (e.g., Erythromycin-d6) to correct for batch-to-batch variability in recovery rates .

Q. What statistical models are appropriate for analyzing dose-response relationships in CYP3A inactivation studies using this compound?

  • Non-linear mixed-effects modeling (NLME) : Account for inter-individual variability in enzyme activity and metabolite formation .
  • Bayesian hierarchical models : Incorporate prior in vitro data (e.g., Km, Vmax) to refine DDI predictions in sparse clinical datasets .
  • ANOVA for factorial designs : Test interactions between variables (e.g., enzyme concentration, incubation time) using response surface methodology .

Methodological Guidance

Q. How can researchers validate the specificity of antibodies or aptamers targeting this compound in immunoassays?

  • Cross-reactivity screening : Test against structurally related macrolides (e.g., clarithromycin, azithromycin) using surface plasmon resonance (SPR) or ELISA .
  • Blocking agents : Include non-ionic detergents (e.g., Tween-20) to reduce nonspecific binding in serum-containing matrices .

Q. What strategies mitigate batch-to-batch variability in deuterated internal standards like this compound?

  • Supplier qualification : Require certificates of analysis (CoA) detailing isotopic enrichment, residual solvents, and chromatographic purity .
  • In-house QC protocols : Perform periodic HPLC-UV checks against reference standards to monitor degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.